N-Fmoc-N-pentyl-glycine
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Overview
Description
N-Fmoc-N-pentyl-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, and the side chain is extended with a pentyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
The primary target of N-Fmoc-N-pentyl-glycine is the amine group of amino acids . The compound acts as a protecting group for the amine, particularly at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
This compound interacts with its target by forming a carbamate . This interaction is facilitated by the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . The compound plays a crucial role in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The use of this compound allows for the synthesis of peptides of significant size and complexity .
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis . This protection allows for the formation of peptide bonds without interference from the amine group . After the peptide bond is formed, the Fmoc group can be removed, revealing the original amine .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the compound’s fluorescence properties, which are influenced by the fluorenyl group, can be used for spectrophotometrically monitoring coupling and deprotection reactions .
Biochemical Analysis
Biochemical Properties
N-Fmoc-N-pentyl-glycine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group in this compound acts as a base-labile protecting group, which can be removed under mildly basic conditions . This property allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group protects the amine function during the coupling reactions, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide
Molecular Mechanism
The molecular mechanism of action of this compound is centered around its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mildly basic conditions, allowing for the coupling of the next amino acid in the sequence . This process can be repeated to synthesize peptides of significant size and complexity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors in its use in peptide synthesis. The Fmoc group is stable under a variety of conditions, but can be selectively removed under mildly basic conditions . This allows for the controlled stepwise synthesis of peptides. The long-term effects of this compound on cellular function have not been extensively studied.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . The Fmoc group serves as a protecting group that can be selectively removed, allowing for the stepwise coupling of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-pentyl-glycine typically involves the protection of the amino group of glycine with the Fmoc group. This can be achieved by reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The pentyl group is introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale.
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Substitution: The pentyl group can undergo various substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Alkyl halides and strong bases are often used for substitution reactions involving the pentyl group.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amine form of N-pentyl-glycine.
Substitution: Depending on the substituents introduced, various derivatives of N-pentyl-glycine can be formed.
Scientific Research Applications
N-Fmoc-N-pentyl-glycine has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis as a protected amino acid.
Biomedical Research: The compound is used in the development of peptide-based hydrogels for drug delivery and tissue engineering.
Chemical Biology: It serves as a building block for the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
N-Fmoc-glycine: Similar to N-Fmoc-N-pentyl-glycine but lacks the pentyl group.
N-Boc-glycine: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
N-Cbz-glycine: Uses carbobenzoxy (Cbz) as the protecting group.
Uniqueness: this compound is unique due to the presence of the pentyl group, which provides additional hydrophobic interactions that can be beneficial in the synthesis of certain peptides and proteins .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pentyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-8-13-23(14-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBKILCXFHHPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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